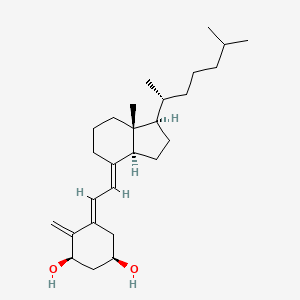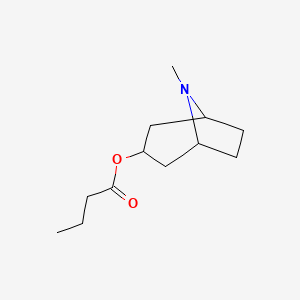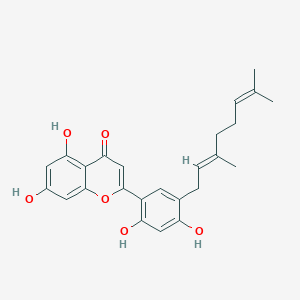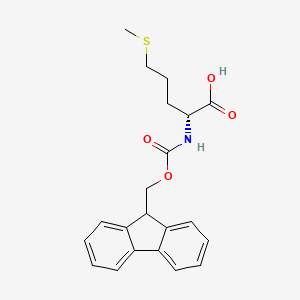
(5E)-1beta-hydroxyvitamin D3/(5E)-1beta-hydroxycholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1beta-hydroxyvitamin D3, also known as (5E)-1beta-hydroxycholecalciferol, is a synthetic analog of vitamin D3. This compound is of significant interest due to its potential therapeutic applications, particularly in the regulation of calcium and phosphate metabolism in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1beta-hydroxyvitamin D3 typically involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation at the 1beta position and the introduction of the (5E) double bond. These reactions often require specific catalysts and reaction conditions to achieve the desired stereochemistry and regioselectivity.
Industrial Production Methods
Industrial production of (5E)-1beta-hydroxyvitamin D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and isomerization steps.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1beta-hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the (5E) double bond and the 1beta-hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
(5E)-1beta-hydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of vitamin D analogs.
Biology: Investigated for its role in cellular processes involving calcium and phosphate regulation.
Medicine: Potential therapeutic agent for conditions like osteoporosis, rickets, and hypoparathyroidism.
Industry: Used in the formulation of supplements and pharmaceuticals aimed at improving bone health.
Wirkmechanismus
The mechanism of action of (5E)-1beta-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing disorders related to calcium deficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1alpha-hydroxyvitamin D3: Another hydroxylated analog of vitamin D3 with similar biological activity.
25-hydroxyvitamin D3: A naturally occurring form of vitamin D3 that is hydroxylated at the 25 position.
1,25-dihydroxyvitamin D3: The active form of vitamin D3 that exerts potent biological effects.
Uniqueness
(5E)-1beta-hydroxyvitamin D3 is unique due to its specific hydroxylation pattern and the presence of the (5E) double bond. These structural features confer distinct biological properties, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
65445-15-0 |
|---|---|
Molekularformel |
C27H44O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12+/t19-,23-,24-,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
OFHCOWSQAMBJIW-SJPBCETESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)



![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)





![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)

